molecular formula C6H5ClF2N2O B13944075 2-Chloro-6-(difluoromethoxy)pyridin-3-amine

2-Chloro-6-(difluoromethoxy)pyridin-3-amine

Cat. No.: B13944075
M. Wt: 194.56 g/mol
InChI Key: VYJJGVRTRIUONE-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)pyridin-3-amine typically involves the reaction of 2-chloro-6-(difluoromethoxy)pyridine with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

2-Chloro-6-(difluoromethoxy)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C6H5ClF2N2O/c7-5-3(10)1-2-4(11-5)12-6(8)9/h1-2,6H,10H2

InChI Key

VYJJGVRTRIUONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)Cl)OC(F)F

Origin of Product

United States

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